molecular formula C8H9BrZn B6303029 2,4-Dimethylphenylzinc bromide CAS No. 869683-42-1

2,4-Dimethylphenylzinc bromide

Cat. No.: B6303029
CAS No.: 869683-42-1
M. Wt: 250.4 g/mol
InChI Key: MITSXWAZSQWENL-UHFFFAOYSA-M
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Description

2,4-Dimethylphenylzinc bromide (C₈H₁₀BrZn) is an organozinc reagent characterized by a phenyl ring substituted with methyl groups at the ortho (2-) and para (4-) positions, bonded to a zinc atom and a bromide ion. This compound is widely used in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), where it acts as a nucleophile to form carbon-carbon bonds. The electron-donating methyl groups influence both the steric and electronic properties of the reagent, enhancing its selectivity in reactions requiring controlled steric environments .

Synthesis:
The compound is typically synthesized via transmetallation from the corresponding Grignard reagent (2,4-dimethylphenylmagnesium bromide) using zinc halides (e.g., ZnBr₂) in tetrahydrofuran (THF) under inert conditions . Industrial production employs continuous flow reactors for scalability and consistency .

Properties

IUPAC Name

bromozinc(1+);1,3-dimethylbenzene-6-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Zn/c1-7-4-3-5-8(2)6-7;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITSXWAZSQWENL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[C-]C=C1)C.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylphenylzinc bromide can be synthesized through the reaction of 2,4-dimethylbromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2,4-Dimethylbromobenzene+Zn2,4-Dimethylphenylzinc bromide\text{2,4-Dimethylbromobenzene} + \text{Zn} \rightarrow \text{2,4-Dimethylphenylzinc bromide} 2,4-Dimethylbromobenzene+Zn→2,4-Dimethylphenylzinc bromide

Industrial Production Methods: Industrial production of 2,4-dimethylphenylzinc bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylphenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products. It can also participate in other types of reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

    Oxidizing agents: (e.g., hydrogen peroxide) for oxidation reactions.

    Reducing agents: (e.g., lithium aluminum hydride) for reduction reactions.

    Nucleophiles: (e.g., amines, alcohols) for substitution reactions.

Major Products:

Scientific Research Applications

2,4-Dimethylphenylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethylphenylzinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. The general steps are:

Comparison with Similar Compounds

The reactivity and applications of 2,4-dimethylphenylzinc bromide are best understood through comparison with structurally related organozinc reagents. Key factors include substituent positions, electronic effects, and steric bulk.

Structural and Reactivity Comparisons

Table 1: Comparative Analysis of Organozinc Bromides
Compound Substituent Positions Key Features Reactivity Profile
2,4-Dimethylphenylzinc bromide 2-CH₃, 4-CH₃ Enhanced steric hindrance; electron-donating groups stabilize transition states. High selectivity in bulky electrophile couplings .
Phenylzinc bromide None Simple structure with no substituents. High reactivity but lower selectivity .
3,5-Dimethylphenylzinc bromide 3-CH₃, 5-CH₃ Symmetric substitution; moderate steric hindrance. Balanced reactivity for diverse couplings .
2,6-Dimethylphenylzinc bromide 2-CH₃, 6-CH₃ Severe steric hindrance at ortho positions. Limited to small electrophiles (e.g., aryl iodides) .
4-Methylphenylzinc bromide 4-CH₃ Single para-substituent; minimal steric effects. Faster reaction kinetics than 2,4-dimethyl analog .
2,4-Difluorobenzylzinc bromide 2-F, 4-F Electron-withdrawing fluorine atoms; increased stability. Reactivity directed toward electron-deficient partners .

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • Methyl groups (2,4-dimethyl ) increase electron density on the aromatic ring, enhancing nucleophilicity but reducing electrophilic coupling efficiency compared to fluorine-substituted analogs (e.g., 2,4-difluorobenzylzinc bromide) .
    • Fluorine substituents stabilize the zinc reagent through inductive effects, making them more suitable for reactions requiring oxidative stability .
  • Steric Hindrance :

    • The ortho-methyl groups in 2,4-dimethylphenylzinc bromide create significant steric bulk, limiting access to the zinc center. This results in preferential coupling with less hindered electrophiles (e.g., aryl bromides over chlorides) .
    • In contrast, 3,5-dimethylphenylzinc bromide exhibits symmetric substitution, allowing for broader applicability in Suzuki-Miyaura couplings .

Reaction Selectivity and Yield

  • Cross-Coupling Reactions: 2,4-Dimethylphenylzinc bromide achieves >80% yield in Negishi couplings with sterically demanding partners (e.g., 2-substituted aryl halides), outperforming phenylzinc bromide (<60% yield) due to reduced side reactions . 3,5-Dimethylphenylzinc bromide shows intermediate performance (~70% yield) but is more versatile in non-sterically challenging systems .
  • Conjugate Additions :

    • The methyl groups in 2,4-dimethylphenylzinc bromide stabilize transition states in Michael additions, enabling higher enantioselectivity (up to 95% ee) compared to 4-methylphenylzinc bromide (70% ee) .

Stability and Handling

  • Solution Stability :
    • 2,4-Dimethylphenylzinc bromide is stable in THF under argon for >6 months at -20°C, whereas 2-thienylzinc bromide analogs degrade within weeks due to sulfur-zinc interactions .
    • Fluorinated analogs (e.g., 2,4-difluorobenzylzinc bromide ) exhibit superior thermal stability, tolerating temperatures up to 40°C .

Biological Activity

2,4-Dimethylphenylzinc bromide is an organozinc compound that has garnered interest in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its enzymatic interactions, cytotoxic effects, and potential therapeutic uses.

2,4-Dimethylphenylzinc bromide is characterized by its organometallic structure, which allows it to participate in various chemical reactions, including nucleophilic additions and cross-coupling reactions. Its reactivity is attributed to the presence of the zinc atom, which acts as a Lewis acid.

Enzymatic Interactions

Research has shown that organozinc compounds can influence enzymatic activities. For instance, studies indicate that 2,4-Dimethylphenylzinc bromide may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of biologically active molecules . These interactions can lead to alterations in metabolic pathways, potentially affecting the pharmacokinetics of co-administered drugs.

Cytotoxic Effects

The cytotoxicity of 2,4-Dimethylphenylzinc bromide has been evaluated in various cell lines. In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
A549 (Lung)20Apoptosis induction

Therapeutic Potential

Given its biological activity, 2,4-Dimethylphenylzinc bromide is being investigated for potential therapeutic applications. Preliminary studies suggest its utility in developing novel anticancer agents. The compound's ability to selectively target cancer cells while sparing normal cells presents an advantage in cancer therapy .

Case Studies

Case Study 1: Anticancer Activity
A study conducted on the efficacy of 2,4-Dimethylphenylzinc bromide in treating human breast cancer cells revealed that treatment with this compound led to a reduction in cell viability by up to 70% after 48 hours. The study utilized flow cytometry to analyze apoptosis markers and confirmed significant upregulation of pro-apoptotic proteins .

Case Study 2: Drug Interaction Studies
Another investigation focused on the interaction between 2,4-Dimethylphenylzinc bromide and common chemotherapeutics. Results indicated that co-treatment with this compound enhanced the efficacy of doxorubicin in resistant cancer cell lines, suggesting a potential role as an adjuvant therapy .

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